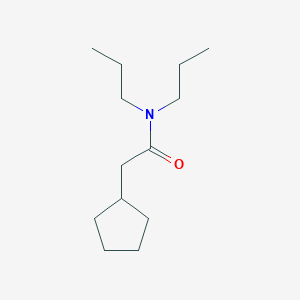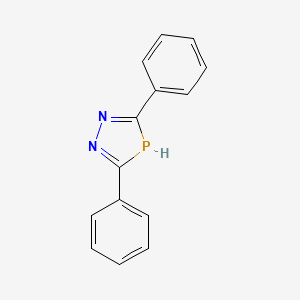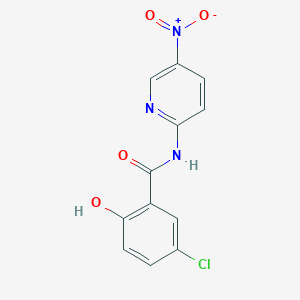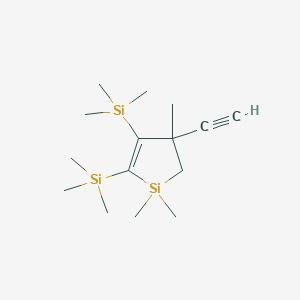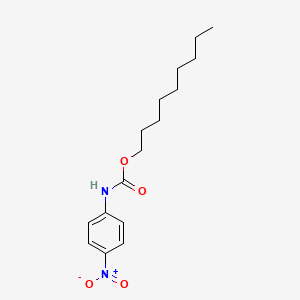
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is an organic compound with the molecular formula C16H24N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to a nonyl ester chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, nonyl ester typically involves the reaction of 4-nitrophenyl isocyanate with nonanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4-Nitrophenyl isocyanate+Nonanol→Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, nonyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity. The ester group can be hydrolyzed, releasing the active carbamic acid derivative, which then exerts its effects on the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(4-nitrophenyl)-, ethyl ester
- Carbamic acid, N-(4-nitrophenyl)-, methyl ester
- Carbamic acid, N-(4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interactions with biological systems. This makes it distinct from its shorter-chain counterparts and potentially more suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
94373-85-0 |
|---|---|
Formule moléculaire |
C16H24N2O4 |
Poids moléculaire |
308.37 g/mol |
Nom IUPAC |
nonyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-8-13-22-16(19)17-14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
Clé InChI |
ZYXMMJPCMVOXSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
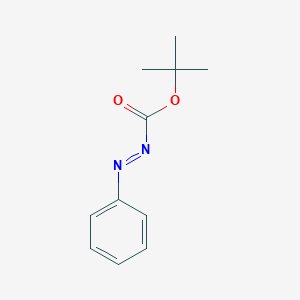

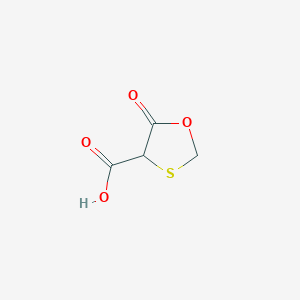

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
